1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone
Description
1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is a halogen-substituted pyridinone derivative characterized by a pyridinone core modified with three distinct substituents:
- A 4-chlorobenzyl group at position 1.
- A (2,6-dichlorobenzyl)oxy group at position 2.
- A methyl group at position 2.
This compound belongs to the dichlorobenzene class, where the positions of chlorine atoms on the benzyl groups critically influence its electronic, steric, and pharmacokinetic properties .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methoxy]-2-methylpyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3NO2/c1-13-20(26-12-16-17(22)3-2-4-18(16)23)19(25)9-10-24(13)11-14-5-7-15(21)8-6-14/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFRYJVETHYZQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1CC2=CC=C(C=C2)Cl)OCC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone is an organic compound notable for its complex structure, which includes a pyridine ring with various substituents. Its molecular formula indicates the presence of three chlorine atoms, contributing to its biological activity and chemical reactivity. This compound has gained attention in medicinal chemistry due to its unique structural features and potential therapeutic applications.
Research indicates that this compound exhibits significant biological activities, particularly:
- Enzyme Inhibition : It has been studied for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's. The compound's dual inhibition capability suggests a potential role in treating cognitive disorders .
- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various pathogens. Its effectiveness may be linked to the presence of halogen atoms that enhance its interaction with microbial cell structures.
Structure-Activity Relationship (SAR)
The unique tri-chloro substitution pattern and dual aromatic ether functionality significantly enhance the biological activity of this compound compared to simpler analogs. The following table summarizes some structurally similar compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methyl-4(1H)-pyridinone | C7H8N2O | Simpler structure; fewer substituents |
| 3-(Chlorobenzyl)-2-methylpyridin-4(1H)-one | C12H10ClN | Contains only one chlorine atom; different biological activity |
| 6-(Chloro-benzyl)pyridin-3-ol | C12H10ClN | Hydroxy group instead of methoxy; alters reactivity |
Case Studies
- Inhibition Studies : A study evaluated the compound's AChE and BuChE inhibitory activities using Ellman's method. The findings indicated that the compound exhibited significant inhibition at low micromolar concentrations (IC50 values around 5.90 ± 0.07 μM for AChE) . This positions it as a promising candidate for further development in treating neurodegenerative conditions.
- Antimicrobial Activity : In vitro studies have demonstrated that the compound shows potent activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Interaction Studies
Interaction studies have focused on understanding how this compound engages with biological targets. Such studies are essential for evaluating safety and efficacy in therapeutic applications. Research has utilized molecular docking techniques to predict binding affinities and interaction modes with target enzymes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the benzyl groups and pyridinone ring enable nucleophilic substitution under controlled conditions. Key observations include:
-
Chlorine displacement on benzyl groups : The 4-chlorobenzyl and 2,6-dichlorobenzyloxy substituents undergo substitution with nucleophiles like amines or alkoxides in polar aprotic solvents (e.g., DMF) at 60–80°C .
-
Methylthio group oxidation : Analogous pyridinone derivatives show that methylthio (-SMe) groups are oxidized to sulfoxides or sulfones using mCPBA, a reaction likely applicable to this compound .
Table 1: Nucleophilic Substitution Conditions and Outcomes
| Reaction Site | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| 4-Chlorobenzyl | K₂CO₃, DMF, 70°C, 12h | 4-(Methoxy)benzyl derivative | 72 | |
| 2,6-Dichlorobenzyl | NaN₃, CuI, DMSO, 100°C, 24h | Azide-substituted analog | 58 |
Electrophilic Aromatic Substitution
The electron-rich pyridinone ring and substituted benzyl groups participate in electrophilic reactions:
-
Nitration : At the 5-position of the pyridinone ring under HNO₃/H₂SO₄ at 0°C .
-
Halogenation : Bromination occurs preferentially on the 4-chlorobenzyl group in CCl₄ with FeBr₃ catalysis .
Table 2: Electrophilic Substitution Parameters
| Reaction Type | Reagents | Position Modified | Selectivity Factor | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | Pyridinone C-5 | 8:1 (vs. C-3) | |
| Bromination | Br₂, FeBr₃, CCl₄, 25°C | 4-Chlorobenzyl | >95% |
Oxidation-Reduction Processes
The pyridinone ring and methyl group are redox-active:
-
Pyridinone oxidation : Treatment with KMnO₄ in acidic conditions converts the pyridinone to a carboxylic acid derivative .
-
Methyl group oxidation : The 2-methyl group oxidizes to a carbonyl using CrO₃/H₂SO₄, forming a diketone intermediate .
Table 3: Oxidation Outcomes
| Substrate | Oxidizing Agent | Product | Reaction Time | Source |
|---|---|---|---|---|
| Pyridinone ring | KMnO₄, H₂SO₄, 50°C | 4-Oxo-2-carboxylic acid | 6h | |
| 2-Methyl group | CrO₃, H₂SO₄, 0°C | 2-Ketone derivative | 3h |
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of halogenated positions:
-
Suzuki-Miyaura coupling : The 4-chlorobenzyl group couples with arylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in dioxane .
-
Buchwald-Hartwig amination : 2,6-Dichlorobenzyloxy substituents react with primary amines under Pd₂(dba)₃/XPhos catalysis .
Table 4: Cross-Coupling Efficiency
| Reaction Type | Catalyst System | Coupling Partner | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | 4-Methoxyphenyl | 85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Morpholine | 67 |
Key Mechanistic Insights
-
Steric effects : The 2-methyl group hinders electrophilic substitution at C-3, directing reactivity to C-5 .
-
Electronic effects : Electron-withdrawing chlorine atoms deactivate the benzyl groups toward further electrophilic attack but enhance oxidative stability .
-
Solvent dependence : Polar aprotic solvents (e.g., DMF, DMSO) improve nucleophilic substitution yields by stabilizing transition states .
Comparison with Similar Compounds
Substituent-Specific Variations in Benzyloxy-Pyridinones
The position and number of halogens on benzyloxy groups significantly alter chemical reactivity and bioactivity. Key analogs include:
Pharmacological and Regulatory Considerations
- Famoxadone Comparison: Famoxadone (1-(4-chlorobenzyl)-3-(2,6-dichlorobenzyl)-5-methyl-1,2,4,5-tetrahydroimidazo[1,2-a]pyridine-4-carboxylic acid) shares a 2,6-dichlorobenzyl motif with the target compound. However, Famoxadone’s imidazo-pyridine core confers distinct antifungal activity, highlighting the pyridinone scaffold’s unique role in modulating bioactivity .
- Impurity Profiles: Impurities like Isoconazole nitrate (containing a 2,6-dichlorobenzyloxy group) are regulated under pharmaceutical standards (e.g., EP), emphasizing the need for stringent quality control in halogenated pyridinone synthesis .
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorobenzyl)-3-((2,6-dichlorobenzyl)oxy)-2-methyl-4(1H)-pyridinone, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves nucleophilic substitution or Mitsunobu reactions for ether bond formation. For example, a two-step protocol (similar to ) can be optimized:
Etherification: React 2-methyl-4(1H)-pyridinone derivatives with 2,6-dichlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) at 25–60°C for 8–24 hours.
Benzylation: Introduce the 4-chlorobenzyl group via alkylation using 4-chlorobenzyl bromide in the presence of NaH.
Yield Optimization:
Q. How can researchers determine the physicochemical properties (e.g., LogP, solubility) of this compound for preclinical studies?
Methodological Answer:
- LogP (Partition Coefficient): Use reversed-phase HPLC with a C18 column and calibrate against standards with known LogP values. Alternatively, employ the shake-flask method .
- Aqueous Solubility: Perform equilibrium solubility assays in PBS (pH 7.4) or simulated gastric fluid. Centrifuge saturated solutions and quantify via UV-Vis spectroscopy .
- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .
- Storage: Store in sealed containers under anhydrous conditions at 2–8°C. Label containers with GHS hazard codes (e.g., H315 for skin irritation) .
Advanced Research Questions
Q. How can structural modifications enhance the compound's bioactivity while minimizing toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Replace the 2-methyl group with bulkier substituents (e.g., tert-butyl) to improve metabolic stability.
- Modify the benzyloxy moiety with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Toxicity Screening: Use in vitro assays (e.g., hepatocyte viability assays) and in vivo zebrafish models to assess acute toxicity .
Q. What analytical methods are recommended for resolving discrepancies in purity assessments between HPLC and NMR data?
Methodological Answer:
Q. How can researchers design in vivo studies to evaluate the compound's pharmacokinetics and efficacy?
Methodological Answer:
- Animal Models: Administer the compound (e.g., 10–50 mg/kg) to nude mice bearing tumor xenografts. Monitor plasma levels via LC-MS/MS at 0, 1, 4, 8, and 24 hours post-dose .
- Efficacy Metrics: Measure tumor volume reduction and compare to controls. Perform histopathology to assess target engagement (e.g., tubulin polymerization inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
